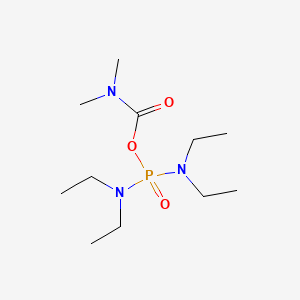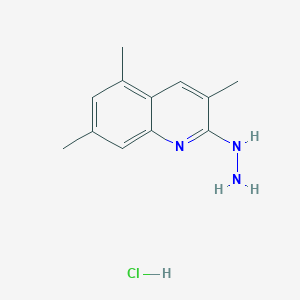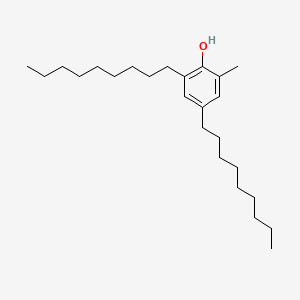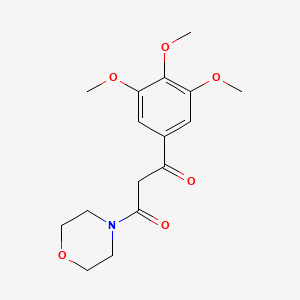
Acetophenone, 2-(morpholinocarbonyl)-3',4',5'-trimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetophenone, 2-(morpholinocarbonyl)-3’,4’,5’-trimethoxy- is a complex organic compound that belongs to the class of acetophenone derivatives This compound is characterized by the presence of a morpholinocarbonyl group and three methoxy groups attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetophenone, 2-(morpholinocarbonyl)-3’,4’,5’-trimethoxy- typically involves the reaction of 3’,4’,5’-trimethoxyacetophenone with morpholine and a suitable carbonylating agent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include morpholine, carbonylating agents such as phosgene or triphosgene, and solvents like dichloromethane or toluene. The reaction is often conducted at elevated temperatures to facilitate the formation of the morpholinocarbonyl group.
Industrial Production Methods
In an industrial setting, the production of acetophenone, 2-(morpholinocarbonyl)-3’,4’,5’-trimethoxy- may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial to achieving high yields and purity of the final product. The industrial production process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Acetophenone, 2-(morpholinocarbonyl)-3’,4’,5’-trimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to the formation of diverse derivatives.
Aplicaciones Científicas De Investigación
Acetophenone, 2-(morpholinocarbonyl)-3’,4’,5’-trimethoxy- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of acetophenone, 2-(morpholinocarbonyl)-3’,4’,5’-trimethoxy- involves its interaction with specific molecular targets. The morpholinocarbonyl group can form hydrogen bonds and other interactions with biological molecules, affecting their function. The methoxy groups may also play a role in modulating the compound’s activity by influencing its electronic properties and binding affinity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Acetophenone: A simpler derivative without the morpholinocarbonyl and methoxy groups.
3’,4’,5’-Trimethoxyacetophenone: Lacks the morpholinocarbonyl group but has the same methoxy substitution pattern.
Morpholinocarbonyl derivatives: Compounds with similar morpholinocarbonyl groups but different aromatic or aliphatic backbones.
Uniqueness
Acetophenone, 2-(morpholinocarbonyl)-3’,4’,5’-trimethoxy- is unique due to the combination of the morpholinocarbonyl group and the trimethoxy substitution pattern on the phenyl ring. This unique structure imparts specific chemical and biological properties that distinguish it from other acetophenone derivatives and related compounds.
Propiedades
Número CAS |
23771-26-8 |
|---|---|
Fórmula molecular |
C16H21NO6 |
Peso molecular |
323.34 g/mol |
Nombre IUPAC |
1-morpholin-4-yl-3-(3,4,5-trimethoxyphenyl)propane-1,3-dione |
InChI |
InChI=1S/C16H21NO6/c1-20-13-8-11(9-14(21-2)16(13)22-3)12(18)10-15(19)17-4-6-23-7-5-17/h8-9H,4-7,10H2,1-3H3 |
Clave InChI |
HKOKZLSLRGZVPG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=O)CC(=O)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



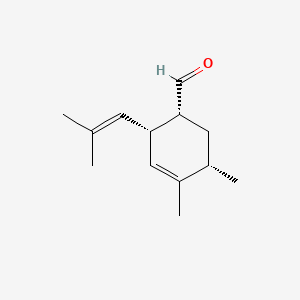
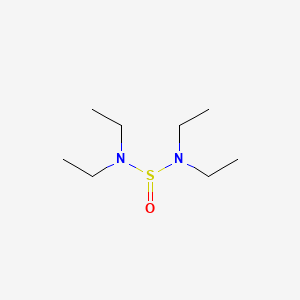
![3-[(2Z)-2-[(2E)-2-[[5-methoxy-3-(3-sulfopropyl)-1,3-benzoselenazol-3-ium-2-yl]methylidene]butylidene]-5,6-dimethyl-1,3-benzothiazol-3-yl]propane-1-sulfonic acid](/img/structure/B13747978.png)

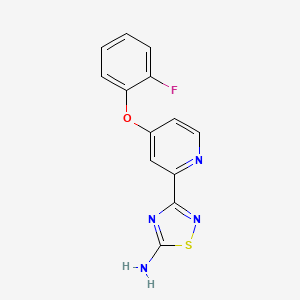
![[(3S,3aS,6S,6aS)-6-[(Z)-octadec-9-enoyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] (Z)-octadec-9-enoate](/img/structure/B13748010.png)
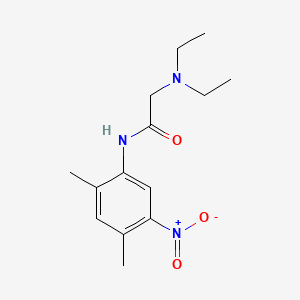
![Sodium;[2-oxo-4-(trifluoromethyl)chromen-7-yl] hydrogen phosphate](/img/structure/B13748021.png)

